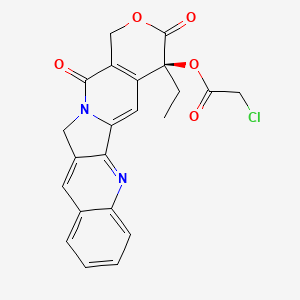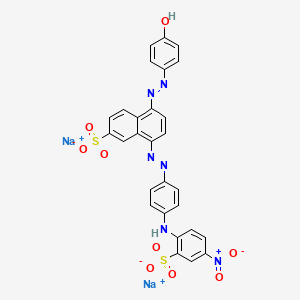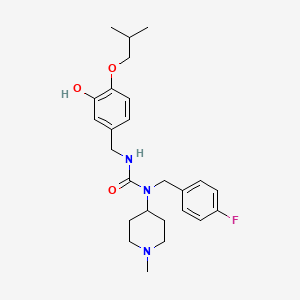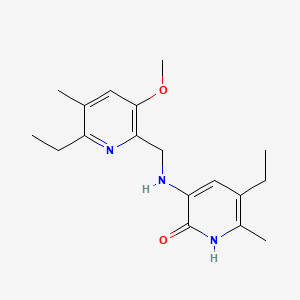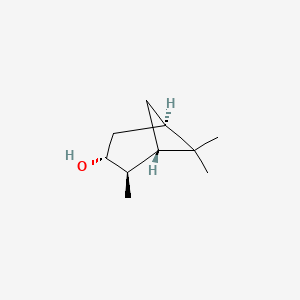
(-)-Pinocampheol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its distinctive aroma and potential therapeutic properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it optically active. The “(-)” prefix indicates that it is the levorotatory enantiomer, which rotates plane-polarized light to the left.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pinocampheol typically involves the reduction of pinocamphone, a ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants like pine and eucalyptus. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Pinocampheol can undergo oxidation reactions to form pinocamphone or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Pinocamphone
Reduction: More saturated alcohols
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Chemistry: In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is often tested in vitro to evaluate its effectiveness against various pathogens and inflammatory markers.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in aromatherapy and as a natural remedy for respiratory conditions. Its pleasant aroma and potential health benefits make it a popular ingredient in essential oils and natural health products.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its distinct aroma makes it a valuable component in perfumes, cosmetics, and food products.
作用機序
The mechanism of action of (-)-Pinocampheol involves its interaction with various molecular targets in the body. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
(-)-Menthol: Another monoterpenoid alcohol with a similar structure but different aroma and therapeutic properties.
(-)-Borneol: A related compound with similar uses in traditional medicine and aromatherapy.
(-)-Isopinocampheol: An isomer of (-)-Pinocampheol with slight differences in structure and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the distinct aroma it imparts. Its combination of antimicrobial, anti-inflammatory, and aromatic properties sets it apart from other similar compounds, making it a versatile and valuable substance in various fields.
特性
CAS番号 |
35997-96-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChIキー |
REPVLJRCJUVQFA-LURQLKTLSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
正規SMILES |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
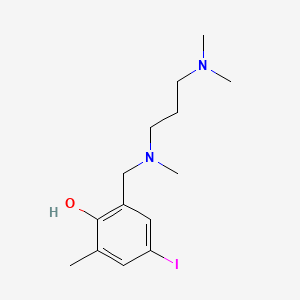
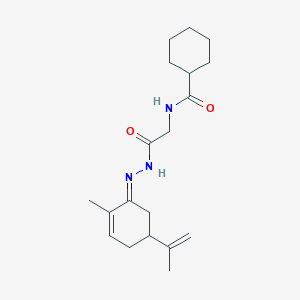

![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
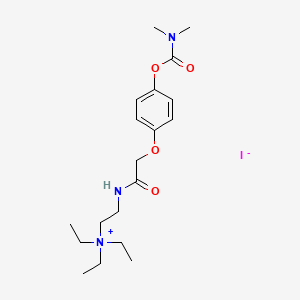
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
